

Application Notes and Protocols for the Formulation of Thiocolchicoside Injection

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Compound of Interest

Compound Name: Colchicoside, 10-thio-

CAS No.: 602-41-5

Cat. No.: B1682803

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Introduction

Thiocolchicoside is a semi-synthetic derivative of the natural compound colchicine, extracted from the seeds of *Gloriosa superba*[1]. It is widely utilized in clinical practice as a centrally acting muscle relaxant with anti-inflammatory and analgesic properties[2][3]. Its therapeutic application is primarily in the management of painful muscle spasms associated with orthopedic, traumatic, and rheumatologic disorders[4][5]. The injectable formulation of thiocolchicoside is particularly valuable for acute conditions, offering a rapid onset of action and bypassing the gastrointestinal side effects and low oral bioavailability (approximately 25%) associated with oral administration[1][4][5].

The primary mechanism of action of thiocolchicoside involves its function as a competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptors and as an agonist at strychnine-sensitive glycine receptors in the central nervous system[2][6][7]. By modulating these inhibitory neurotransmitter pathways, thiocolchicoside effectively reduces muscle spasticity. However, it is noteworthy that its interaction with GABA-A receptors may also contribute to a proconvulsant effect, and therefore it should be used with caution in susceptible individuals[3][8].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of a stable and effective thiocolchicoside injection. It encompasses pre-formulation considerations, a detailed Standard Operating

Procedure (SOP) for a laboratory-scale batch, and robust quality control protocols to ensure product safety and efficacy.

Pre-formulation Studies: Physicochemical Characterization of Thiocolchicoside

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to developing a stable and effective parenteral formulation. The following table summarizes the key properties of thiocolchicoside.

Property	Value/Description	Significance for Injectable Formulation	Reference(s)
Chemical Formula	C27H33NO10S	-	[1]
Molecular Weight	563.62 g/mol	Influences diffusion and membrane transport.	[1]
Appearance	Light yellow to yellow crystalline powder.	Visual characteristic for identification and quality control.	[1][9][10]
Solubility	Sparingly soluble in water (approx. 12.65-16.1 mg/mL), more soluble in alcohol and other organic solvents.	Water solubility is a critical factor. The use of co-solvents or solubilizing agents is often necessary to achieve the desired concentration for injection.	[1][9][11][12]
Melting Point	190–198°C	Thermal property relevant for stability assessment.	[1]
pH of Solution	An ideal pH range for thiocolchicoside injection is between 4.5 and 6.5.	Crucial for drug stability and to minimize pain and irritation upon injection.	[1]
Partition Coefficient (log P)	-0.34 (octanol/water)	Indicates the hydrophilic nature of the drug.	[11][12]
BCS Classification	Class III (High Solubility, Low Permeability)	Suggests that the drug is well-dissolved but may have	[11]

challenges in crossing
biological membranes.

Formulation Development: A Model Thiocolchicoside Injection (4 mg/2 mL)

The development of a parenteral formulation of thiocolchicoside requires careful selection of excipients to ensure solubility, stability, isotonicity, and sterility, while also minimizing any potential for adverse reactions at the site of injection.

Component Rationale

- Active Pharmaceutical Ingredient (API): Thiocolchicoside is the therapeutic agent responsible for the muscle relaxant effect.
- Solvent/Vehicle: Water for Injection (WFI) is the primary solvent, being the safest and most common vehicle for parenteral administration.
- Co-solvent: Propylene glycol can be used to enhance the solubility of thiocolchicoside in the aqueous vehicle[13][14].
- Tonicity-Adjusting Agent: Sodium chloride is added to make the solution isotonic with blood, thereby reducing pain and irritation upon intramuscular injection[13].
- pH-Adjusting Agents: Sodium hydroxide and/or hydrochloric acid are used to adjust the pH of the formulation to the optimal range of 4.5-6.5 for drug stability[1].
- Inert Gas: Nitrogen is used to displace oxygen from the headspace of the vial, protecting the drug from oxidative degradation.

Quantitative Composition

The following table provides a model formulation for a 1000 mL batch of Thiocolchicoside Injection (4 mg/2 mL).

Component	Quantity per 2 mL dose	Quantity per 1000 mL batch	Function
Thiocolchicoside	4.0 mg	2.0 g	Active Pharmaceutical Ingredient
Propylene Glycol	800 mg	400.0 g	Co-solvent
Sodium Chloride	18.0 mg	9.0 g	Tonicity-Adjusting Agent
Sodium Hydroxide / Hydrochloric Acid	q.s. to pH 5.5	q.s. to pH 5.5	pH-Adjusting Agents
Water for Injection (WFI)	q.s. to 2 mL	q.s. to 1000 mL	Solvent/Vehicle

Standard Operating Procedure (SOP) for Laboratory-Scale Preparation of Thiocolchicoside Injection (4 mg/2 mL)

This SOP outlines the procedure for the preparation of a 1000 mL batch of Thiocolchicoside Injection, which would yield approximately 500 vials of 2 mL each. All operations should be performed in an aseptic environment (e.g., a Grade A laminar airflow hood within a Grade B cleanroom) by trained personnel.

Materials and Equipment

- Thiocolchicoside API
- Propylene Glycol
- Sodium Chloride
- Sodium Hydroxide (0.1 N solution)
- Hydrochloric Acid (0.1 N solution)

- Water for Injection (WFI)
- Sterile 2 mL glass vials
- Sterile rubber stoppers
- Aluminum seals
- Sterile 1000 mL glass beaker or stainless steel vessel
- Sterile magnetic stirrer and stir bar
- Calibrated weighing balance
- Calibrated pH meter
- Sterile 0.22 µm membrane filter
- Sterile filtration apparatus
- Aseptic filling machine or manual filling apparatus
- Vial capping machine
- Autoclave

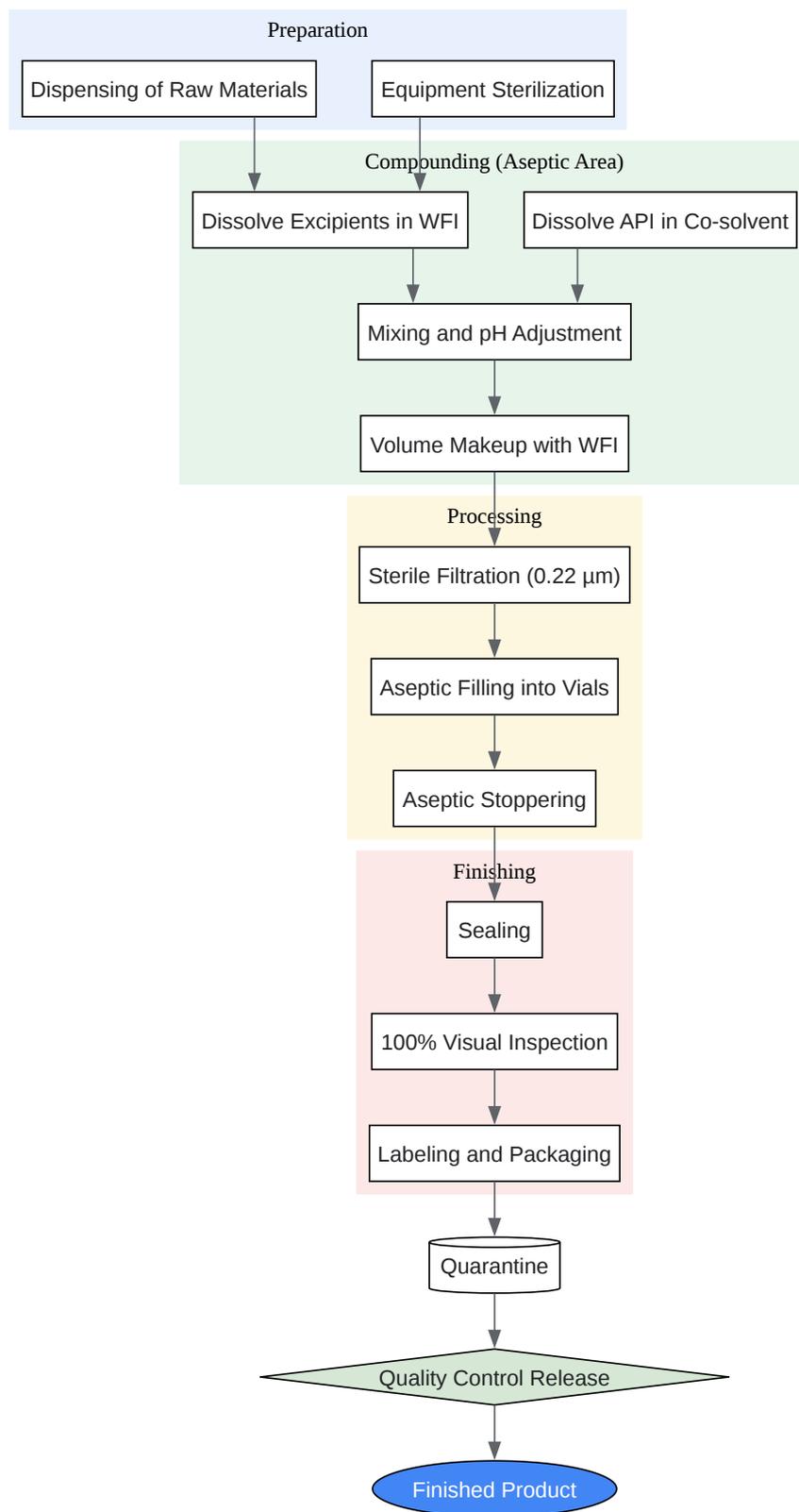
Procedure

- Preparation of the Compounding Area: Ensure the aseptic processing area and all equipment are cleaned, sanitized, and sterilized according to established procedures[15][16][17].
- Dispensing of Raw Materials: Accurately weigh and dispense all raw materials in a dedicated dispensing area with appropriate environmental controls.
- Compounding:
 1. Transfer approximately 700 mL of WFI into the sterile compounding vessel.

2. Add the weighed quantity of sodium chloride to the WFI and stir until completely dissolved.
 3. In a separate sterile container, dissolve the weighed quantity of thiocolchicoside in the weighed quantity of propylene glycol with gentle stirring.
 4. Slowly add the thiocolchicoside-propylene glycol solution to the sodium chloride solution in the main compounding vessel with continuous stirring.
 5. Make up the volume to approximately 950 mL with WFI and continue stirring.
 6. Check the pH of the solution. Adjust the pH to 5.5 ± 0.2 using 0.1 N sodium hydroxide or 0.1 N hydrochloric acid as required.
 7. Add WFI to bring the final volume to 1000 mL and stir for an additional 15 minutes to ensure homogeneity.
- Sterile Filtration:
 1. Aseptically connect a sterile 0.22 μm membrane filter to the outlet of the compounding vessel.
 2. Filter the bulk solution into a sterile receiving vessel under aseptic conditions. Perform an integrity test on the filter before and after filtration.
 - Aseptic Filling:
 1. Aseptically fill 2.1 mL of the sterile filtered solution into each sterile 2 mL glass vial. The slight overage is to ensure that the deliverable volume is not less than 2 mL.
 2. Aseptically place a sterile rubber stopper onto each filled vial.
 - Sealing:
 1. Transfer the stoppered vials to the sealing area.
 2. Secure an aluminum seal over the rubber stopper of each vial using a vial capping machine.

- Inspection and Labeling:
 1. Visually inspect 100% of the sealed vials for any particulate matter, cracks, or improper sealing.
 2. Label the approved vials with the product name, batch number, manufacturing date, expiry date, and storage conditions.
- Quarantine and Quality Control:
 1. Transfer the labeled vials to a designated quarantine area pending quality control testing and release.

Manufacturing Workflow Diagram



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Caption: Manufacturing Workflow for Thiocolchicoside Injection.

Quality Control Protocols

To ensure the safety, efficacy, and quality of the final product, the following quality control tests must be performed on the finished thiocolchicoside injection.

Summary of Quality Control Tests

Test	Specification	Method
Description	A clear, pale yellow solution, free from visible particles.	Visual Inspection
Identification	The retention time of the major peak in the sample chromatogram should match that of the Thiocolchicoside reference standard.	HPLC
pH	5.0 - 6.0	Potentiometry
Assay	90.0% - 110.0% of the labeled amount of Thiocolchicoside (4 mg/2 mL).	HPLC
Sterility	Must comply with the requirements of the sterility test as per USP/EP.	Membrane Filtration
Bacterial Endotoxins	Not more than 0.25 EU/mL.	Limulus Amebocyte Lysate (LAL) Test
Particulate Matter	Subvisible particles must meet the limits specified in USP <788>.	Light Obscuration Particle Count Test
Deliverable Volume	Not less than 2.0 mL.	As per USP <697>

Detailed Protocols

1. High-Performance Liquid Chromatography (HPLC) for Assay and Identification

This method is based on established principles for the analysis of thiocolchicoside[1][18][19][20][21].

- Chromatographic Conditions:
 - Column: C18 (4.6 mm x 250 mm, 5 μm)
 - Mobile Phase: Acetonitrile:Water (70:30 v/v)
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 286 nm
 - Injection Volume: 20 μL
 - Column Temperature: 30°C
- Standard Preparation: Accurately weigh about 20 mg of Thiocolchicoside Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Sample Preparation: Pool the contents of at least 5 vials. Dilute an accurately measured volume of the pooled solution with the mobile phase to obtain a final concentration of approximately 0.02 mg/mL of thiocolchicoside.
- Procedure: Inject the standard and sample solutions into the chromatograph. For identification, compare the retention times. For the assay, calculate the percentage of thiocolchicoside using the peak areas and the concentration of the standard.

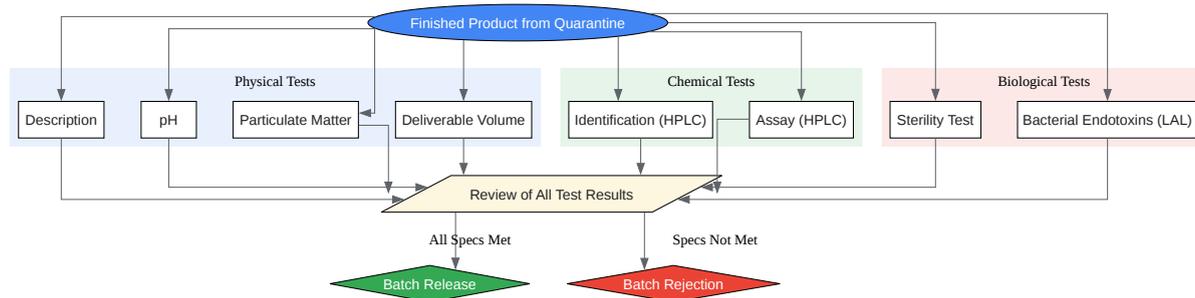
2. Sterility Testing

- Method: Membrane filtration method as per USP <71> or EP 2.6.1.
- Procedure: Aseptically filter the contents of a specified number of vials through a 0.45 μm membrane filter. Rinse the filter with a sterile diluent. Incubate the filter in Soybean-Casein Digest Medium and Fluid Thioglycollate Medium for 14 days.
- Acceptance Criteria: No evidence of microbial growth.

3. Bacterial Endotoxin Test (LAL)

- Method: Gel-clot technique, turbidimetric, or chromogenic techniques as per USP <85> or EP 2.6.14.
- Procedure: Perform the test on an appropriate dilution of the sample.
- Acceptance Criteria: The endotoxin level should not exceed the limit calculated based on the product's maximum human dose.

Quality Control Process Diagram



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Caption: Quality Control Testing Process for Thiocolchicoside Injection.

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